molecular formula C8H6BrClN2 B11716897 2-Bromo-5-chloro-4,6-dimethylnicotinonitrile

2-Bromo-5-chloro-4,6-dimethylnicotinonitrile

Cat. No.: B11716897
M. Wt: 245.50 g/mol
InChI Key: NLJCFNOXATYYPG-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H6BrClN2. This compound is part of the pyridine family, which is known for its aromaticity and nitrogen-containing ring structure. The presence of bromine, chlorine, and nitrile groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination and chlorination of 4,6-dimethylpyridine-3-carbonitrile. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the nitrile group allows it to form strong interactions with the active sites of target proteins, thereby influencing their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-dimethylpyridine-3-carbonitrile
  • 5-Chloro-4,6-dimethylpyridine-3-carbonitrile
  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

Uniqueness

2-Bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile is unique due to the simultaneous presence of bromine, chlorine, and nitrile groups. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of reactions, such as substitution and coupling, enhances its versatility in organic synthesis .

Properties

IUPAC Name

2-bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJCFNOXATYYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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